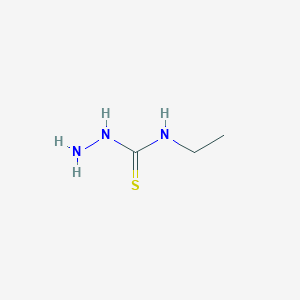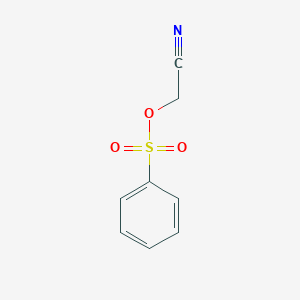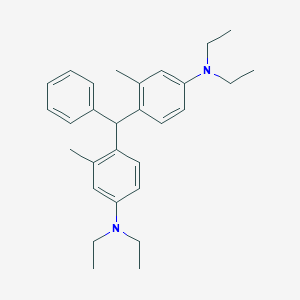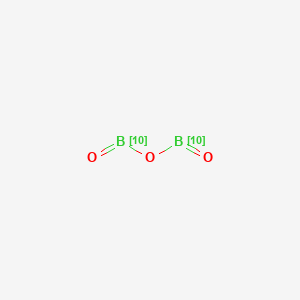![molecular formula C14H14N4O2 B082157 1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione CAS No. 14684-48-1](/img/structure/B82157.png)
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are essential in various biological processes such as growth and metabolism .
Preparation Methods
The synthesis of 1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pteridine derivative with methylating agents to introduce the methyl groups at the desired positions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological processes, leading to therapeutic effects such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione can be compared with other pteridine derivatives, such as:
Pteridine-2,4(1H,3H)-dione: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.
1,3,7,8-Tetramethylpteridine-2,4(1H,3H)-dione: Similar structure but without the benzo ring, which can influence its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzo ring, which can enhance its stability and biological activity .
Properties
CAS No. |
14684-48-1 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)16-12-11(15-9)13(19)18(4)14(20)17(12)3/h5-6H,1-4H3 |
InChI Key |
YWHPEKPXGLQMJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



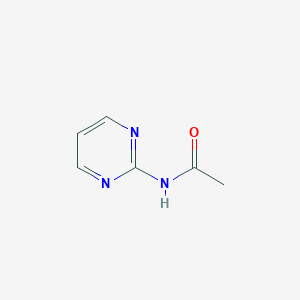
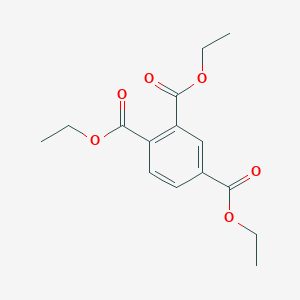
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
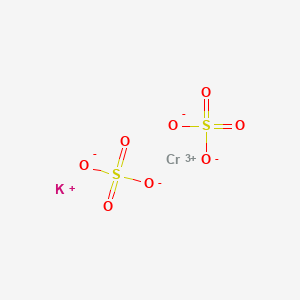
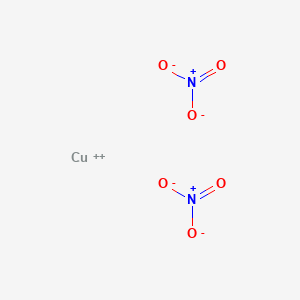
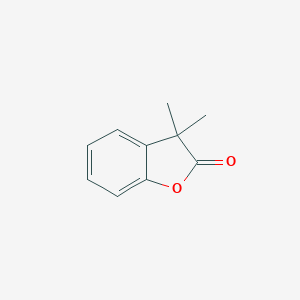


![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
